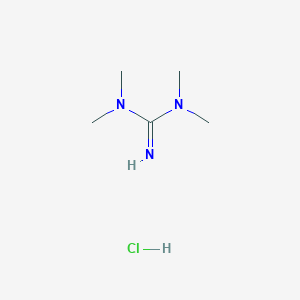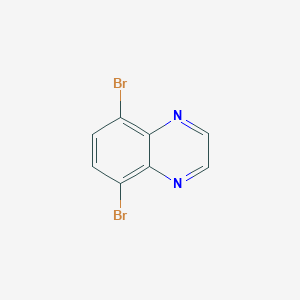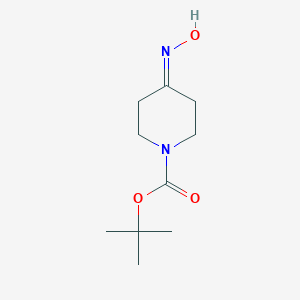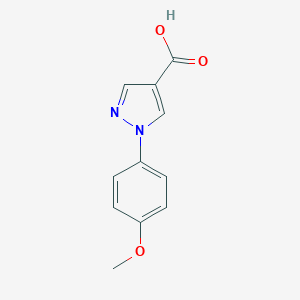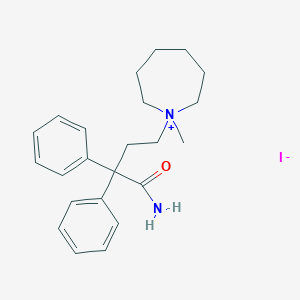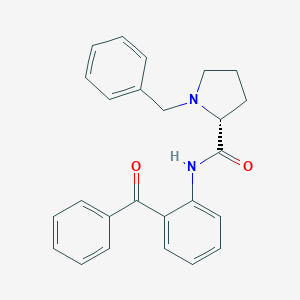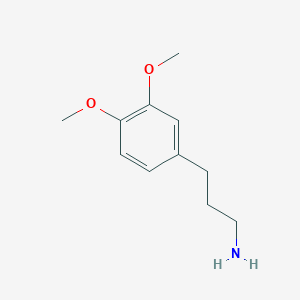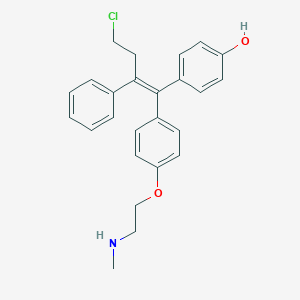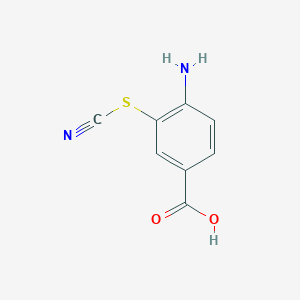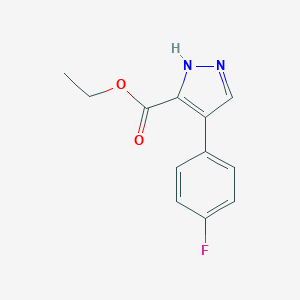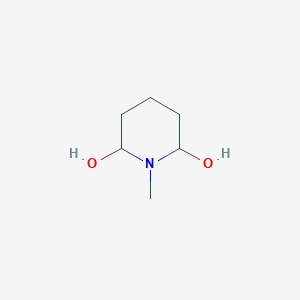
1-Methylpiperidine-2,6-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methylpiperidine-2,6-diol, also known as N-Methyl-2,6-piperidinediol, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. It is a cyclic amine that contains a hydroxyl group and a methyl group attached to the piperidine ring. This compound is commonly used as a building block in the synthesis of other chemical compounds.
Aplicaciones Científicas De Investigación
1-Methylpiperidine-2,6-diol has been the subject of extensive scientific research due to its potential applications in various fields. It is commonly used as a building block in the synthesis of other chemical compounds, such as pharmaceuticals, agrochemicals, and fragrances. Additionally, this compound has been studied for its potential use as a chiral auxiliary in asymmetric synthesis.
Mecanismo De Acción
The mechanism of action of 1-Methylpiperidine-2,6-diol is not well understood, but it is believed to interact with various biological systems in the body. Studies have shown that this compound may have an inhibitory effect on certain enzymes, such as acetylcholinesterase, which could potentially lead to therapeutic applications.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 1-Methylpiperidine-2,6-diol may have various biochemical and physiological effects on the body. For example, it has been shown to have an inhibitory effect on acetylcholinesterase, which could potentially lead to therapeutic applications in the treatment of Alzheimer's disease and other neurological disorders. Additionally, this compound has been shown to have antioxidant properties, which could potentially be useful in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-Methylpiperidine-2,6-diol in lab experiments is its high yield and relatively simple synthesis method. Additionally, this compound is relatively stable and can be stored for long periods of time without significant degradation. However, one limitation of using this compound is that its mechanism of action is not well understood, which could make it difficult to interpret experimental results.
Direcciones Futuras
There are many potential future directions for research involving 1-Methylpiperidine-2,6-diol. For example, further studies could be conducted to better understand its mechanism of action and potential therapeutic applications. Additionally, this compound could be further explored for its potential use as a chiral auxiliary in asymmetric synthesis. Furthermore, the antioxidant properties of this compound could be studied in more detail to determine its potential use in the treatment of various diseases. Overall, there is still much to be learned about the potential applications of 1-Methylpiperidine-2,6-diol, and future research is needed to fully explore its potential.
Métodos De Síntesis
The synthesis of 1-Methylpiperidine-2,6-diol is typically achieved through the reaction of 2,6-piperidinedione with formaldehyde and methylamine. This reaction results in the formation of 1-Methylpiperidine-2,6-diol as a white crystalline solid. The yield of this reaction is typically high, and the process is relatively simple and cost-effective.
Propiedades
Número CAS |
199433-21-1 |
|---|---|
Nombre del producto |
1-Methylpiperidine-2,6-diol |
Fórmula molecular |
C6H13NO2 |
Peso molecular |
131.17 g/mol |
Nombre IUPAC |
1-methylpiperidine-2,6-diol |
InChI |
InChI=1S/C6H13NO2/c1-7-5(8)3-2-4-6(7)9/h5-6,8-9H,2-4H2,1H3 |
Clave InChI |
CCAZEOVPUHFGGM-UHFFFAOYSA-N |
SMILES |
CN1C(CCCC1O)O |
SMILES canónico |
CN1C(CCCC1O)O |
Sinónimos |
2,6-Piperidinediol,1-methyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



